Triflumezopyrim

Description

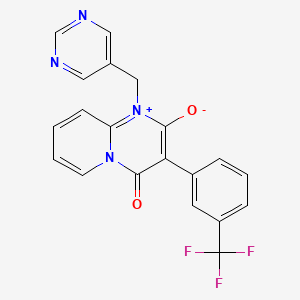

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2/c21-20(22,23)15-5-3-4-14(8-15)17-18(28)26-7-2-1-6-16(26)27(19(17)29)11-13-9-24-12-25-10-13/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZOTJOOBRODLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C(=C(C(=O)N2C=C1)C3=CC(=CC=C3)C(F)(F)F)[O-])CC4=CN=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155139 | |

| Record name | Triflumezopyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263133-33-0 | |

| Record name | Triflumezopyrim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263133-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflumezopyrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263133330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumezopyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-3-ide-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMEZOPYRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP0231M1ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Novel Insecticide: A Technical Guide to the Discovery and Synthesis of Triflumezopyrim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflumezopyrim is a groundbreaking mesoionic insecticide developed by DuPont Crop Protection, representing a new class of chemistry for controlling devastating rice pests.[1][2][3] Its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) in a manner distinct from neonicotinoids, makes it a vital tool for managing resistant insect populations.[2][4][5] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of this compound, offering valuable insights for researchers and professionals in the field of crop protection and drug development. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding of this novel insecticide.

Introduction

The relentless evolution of insecticide resistance in major agricultural pests, such as the brown planthopper (Nilaparvata lugens), poses a significant threat to global food security.[2] This challenge necessitates the discovery and development of novel insecticidal compounds with new modes of action. This compound emerged from a fungicide discovery program as a serendipitous discovery, showcasing the value of exploring unexpected chemical entities.[2] This mesoionic compound exhibits exceptional potency against a range of hemipteran pests, particularly those that have developed resistance to existing insecticides like imidacloprid.[1][2]

This compound's mechanism of action involves the inhibition of the nicotinic acetylcholine receptor (nAChR), a critical component of the insect central nervous system.[4][5] Unlike neonicotinoids, which are nAChR agonists, this compound acts as an antagonist or desensitizer, leading to a rapid and prolonged inhibition of the receptor.[2][4] This distinct physiological effect provides a crucial advantage in overcoming target-site resistance to neonicotinoids.

This guide will delve into the technical details of this compound's journey from a chemical curiosity to a commercial insecticide, providing a valuable resource for the scientific community.

Physicochemical and Toxicological Properties

A thorough understanding of a compound's physical, chemical, and toxicological profile is paramount for its development and safe application. The following table summarizes key properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₃F₃N₄O₂ | [6] |

| Molecular Weight | 398.34 g/mol | [6] |

| Appearance | Colorless to light yellow crystal | [7] |

| Melting Point | 87-89 °C | [7] |

| Solubility in Water | Low | [7] |

| Solubility in Organic Solvents | Soluble in dimethyl sulfoxide, dimethylformamide, and ketone solvents. | [7] |

| Oral Chronic Reference Dose (RfDoc) | 0.17 mg/kg-day | [5] |

| Acute HHBP Sensitive Lifestage/Population | Children | [5] |

| Chronic HHBP Sensitive Lifestage/Population | General Population | [5] |

Biological Activity and Efficacy

This compound demonstrates remarkable insecticidal activity against a spectrum of economically important pests, particularly in rice cultivation. Its efficacy extends to populations resistant to other insecticide classes.

| Target Pest | Assay Type | Value | Reference(s) |

| Myzus persicae (Green Peach Aphid) | Radioligand Binding Assay (Ki for displacing ³H-imidacloprid) | 43 nM | [4][8] |

| Periplaneta americana (American Cockroach) Neurons | Voltage Clamp (IC₅₀ for nAChR current inhibition) | 0.6 nM | [4][8] |

| Nilaparvata lugens (Brown Planthopper) - Susceptible Strain | Rice Stem Dipping (LC₅₀) | 0.150 mg/L | [8] |

| Nilaparvata lugens - Susceptible Strain | Topical Application (LD₅₀) | 0.094 ng/insect | [8] |

| Sogatella furcifera (White-backed Planthopper) - Susceptible Strain | Rice Stem Dipping (LC₅₀) | 0.042 mg/L | [8] |

| Sogatella furcifera - Susceptible Strain | Topical Application (LD₅₀) | 0.026 ng/insect | [8] |

| Laodelphax striatellus (Small Brown Planthopper) - Susceptible Strain | Rice Stem Dipping (LC₅₀) | 0.024 mg/L | [8] |

| Laodelphax striatellus - Susceptible Strain | Topical Application (LD₅₀) | 0.032 ng/insect | [8] |

| Aphis craccivora (Cowpea Aphid) | - | LC₅₀ = 4.76 µg/mL | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the preparation of two key intermediates: N-(5-pyrimidinyl)methyl-2-pyridinamine and a 2-[3-(trifluoromethyl)phenyl]malonic acid derivative. These are then coupled and cyclized to form the final mesoionic product.[9]

Protocol for the Synthesis of N-(5-pyrimidinyl)methyl-2-pyridinamine:

-

Imidization: A mixture of 2-aminopyridine and 5-formylpyrimidine is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid. Water is removed azeotropically using a Dean-Stark trap to drive the reaction towards the formation of the imine.

-

Reduction: The reaction mixture is cooled, and sodium borohydride is added portion-wise to reduce the imine to the corresponding secondary amine.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization.

Protocol for the Synthesis of Dimethyl 2-[3-(trifluoromethyl)phenyl]malonate:

-

Coupling Reaction: m-Trifluoromethyl iodobenzene and dimethyl malonate are coupled in the presence of a suitable catalyst and base.

-

Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by distillation or chromatography.

Final Cyclization to this compound:

-

Hydrolysis: The dimethyl 2-[3-(trifluoromethyl)phenyl]malonate is hydrolyzed to the corresponding malonic acid using a base such as sodium hydroxide, followed by acidification.

-

Condensation and Cyclization: The N-(5-pyrimidinyl)methyl-2-pyridinamine and the 2-[3-(trifluoromethyl)phenyl]malonic acid are condensed in an inert solvent with heating. This step can be facilitated by the use of a coupling agent or by converting the malonic acid to a more reactive derivative. The condensation is followed by an intramolecular cyclization to form the mesoionic ring system of this compound.

-

Purification: The final product is purified by crystallization or column chromatography to yield this compound as a solid.

Biological Assays

Radioligand Binding Assay (Competitive Inhibition):

-

Membrane Preparation: Prepare membrane fractions from the target insect tissue (e.g., heads of Myzus persicae) by homogenization and differential centrifugation.

-

Assay Buffer: Use a suitable buffer, such as Tris-HCl, at a physiological pH.

-

Incubation: In a microplate, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the nAChR (e.g., ³H-imidacloprid), and varying concentrations of the test compound (this compound).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired insect nAChR subunits (e.g., Drosophila α2 and chick β2 chimeric receptors).

-

Incubation: Incubate the injected oocytes for several days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a control solution and then with solutions containing acetylcholine (the agonist) alone or in combination with different concentrations of this compound.

-

Data Acquisition and Analysis: Record the currents elicited by acetylcholine in the absence and presence of this compound. Determine the concentration of this compound that causes a 50% inhibition of the acetylcholine-induced current (IC₅₀).

Visualizing the Science Behind this compound

To better illustrate the key concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Discovery workflow of this compound.

Caption: Simplified synthetic pathway of this compound.

References

- 1. Selective toxicity of the mesoionic insecticide, this compound, to rice planthoppers and beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C20H13F3N4O2 | CID 57414497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of this compound as a potent hopper insecticide1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Mechanism of Triflumezopyrim as a Nicotinic Acetylcholine Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triflumezopyrim (TFM) is a novel mesoionic insecticide that represents a distinct chemical class targeting the insect nicotinic acetylcholine receptor (nAChR). Unlike neonicotinoid insecticides that act as agonists of the nAChR, leading to excitatory neurotoxicity, TFM functions as a competitive antagonist at the orthosteric binding site. This unique mode of action results in a different symptomology in target insects, characterized by lethargic paralysis, and provides a valuable tool for managing resistance to existing insecticide classes. This technical guide provides a comprehensive overview of the mechanism of action of TFM, including its binding characteristics, physiological effects, and the experimental methodologies used to elucidate its function.

Introduction to this compound and the Nicotinic Acetylcholine Receptor

The nicotinic acetylcholine receptor is a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system. It is a well-established target for insecticides. TFM's development as a mesoionic insecticide introduced a new chemical scaffold for nAChR modulation.[1][2] Its inhibitory action at the receptor's orthosteric site, the same site where the endogenous ligand acetylcholine binds, disrupts normal nerve signal transmission.[1][2]

Mechanism of Action: Competitive Antagonism

This compound's primary mechanism of action is the competitive inhibition of insect nAChRs.[2] This is in stark contrast to the agonistic action of neonicotinoids.

Key characteristics of TFM's interaction with the nAChR include:

-

Orthosteric Binding: TFM binds to the same site as acetylcholine and other nAChR agonists like imidacloprid.[1]

-

Competitive Inhibition: TFM competes with acetylcholine for binding to the receptor. This binding does not activate the channel but instead blocks it, preventing depolarization of the postsynaptic membrane.

-

Physiological Effect: The blockage of nAChRs by TFM leads to a cessation of nerve signal propagation. This manifests as lethargic paralysis in insects, where they become progressively less responsive to stimuli, as opposed to the hyperexcitation, tremors, and convulsions observed with nAChR agonists.[3]

Signaling Pathway of nAChR and Inhibition by this compound

The normal activation of the nAChR by acetylcholine leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the neuron and propagation of the nerve impulse. TFM disrupts this process by blocking the receptor.

Caption: Competitive inhibition of the nAChR signaling pathway by this compound.

Quantitative Analysis of this compound-nAChR Interaction

The affinity and inhibitory potency of TFM have been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiology.

| Parameter | Value | Insect Species | nAChR Source | Experimental Technique | Reference |

| Kᵢ (vs. [³H]imidacloprid) | 43 nM | Myzus persicae (Green Peach Aphid) | Head membranes | Radioligand Binding Assay | [1] |

| IC₅₀ | 0.6 nM | Periplaneta americana (American Cockroach) | Dissociated thoracic neurons | Two-Electrode Voltage Clamp | [1] |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of this compound to insect nAChRs using [³H]imidacloprid as the radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of TFM for the nAChR.

Materials:

-

Insect head membranes (e.g., from Myzus persicae)

-

[³H]imidacloprid (specific activity ~30-60 Ci/mmol)

-

This compound (analytical grade)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize insect heads in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous inhibitors. Resuspend the final pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the insect membrane preparation, a fixed concentration of [³H]imidacloprid (typically at or below its Kₑ), and varying concentrations of TFM.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters immediately with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of TFM that inhibits 50% of the specific binding of [³H]imidacloprid (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC on Xenopus oocytes expressing insect nAChRs to characterize the inhibitory effects of TFM.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TFM on nAChR currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding insect nAChR subunits (e.g., Drosophila α2 and chicken β2)

-

Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes

-

Recording solution (e.g., ND96)

-

Acetylcholine (agonist)

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Microinject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Agonist Application: Apply a pulse of acetylcholine to activate the nAChRs and record the resulting inward current.

-

TFM Application: Co-apply varying concentrations of TFM with the acetylcholine pulse and record the inhibition of the acetylcholine-induced current.

-

Data Analysis: Plot the percentage of inhibition of the nAChR current as a function of the TFM concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. Mode of action of this compound: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Triflumezopyrim in Target Insect Species: An In-depth Technical Guide

Abstract: Triflumezopyrim is a novel mesoionic insecticide belonging to the IRAC Mode of Action Group 4E, distinguished by its unique mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in key target insect species. It delves into its mechanism of action, quantitative toxicity, metabolic pathways, and resistance mechanisms. Detailed experimental protocols and visual representations of key processes are included to support researchers, scientists, and drug development professionals in understanding and utilizing this innovative insecticide.

Introduction

This compound, developed by DuPont Crop Protection (now Corteva Agriscience), represents a significant advancement in insecticide technology.[5][6] As a member of the mesoionic class, its primary mode of action is the inhibition of the insect nAChR, a critical component of the central nervous system.[5][7][8] This mechanism is distinct from other insecticides in IRAC Group 4, such as neonicotinoids, which act as nAChR agonists.[5][7] This difference in action provides this compound with efficacy against insect populations that have developed resistance to neonicotinoids, making it a valuable tool for insecticide resistance management (IRM) programs.[5][8] This guide will explore the core toxicological aspects of this compound in economically important insect pests, with a focus on Hemipteran species like planthoppers.

Mode of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the insect nAChR.[5][6][7][8] Unlike agonists that stimulate the receptor, this compound binds to the receptor and prevents its activation by the natural ligand, acetylcholine (ACh). This inhibition of nAChR function leads to a rapid and prolonged cessation of nerve signal transmission.[5][7] The physiological consequence for the insect is lethargy, cessation of feeding, and ultimately, death.[6][9]

The binding of this compound to the nAChR has been characterized through various studies. For instance, in membranes from the aphid Myzus persicae, this compound was found to displace the radiolabeled neonicotinoid ³H-imidacloprid with a Ki value of 43 nM, indicating a high binding affinity for the receptor.[5][7] Furthermore, voltage clamp studies on dissociated neurons from the American cockroach, Periplaneta americana, demonstrated that this compound inhibits nAChR currents with an IC50 of 0.6 nM.[5][7]

Signaling Pathway of this compound Action

The inhibitory action of this compound on the nAChR disrupts the normal flow of ions across the neuronal membrane, leading to a cascade of downstream effects that result in insect mortality.

Quantitative Toxicity Data

The efficacy of this compound has been quantified against a range of target insect species, primarily sap-sucking pests in rice ecosystems. The following tables summarize key toxicity values from various studies.

Table 1: Receptor Binding and Inhibition Data for this compound

| Species | Assay Type | Parameter | Value | Reference |

| Myzus persicae (Green Peach Aphid) | Radioligand Binding Assay ([³H]imidacloprid displacement) | Ki | 43 nM | [5][7] |

| Periplaneta americana (American Cockroach) | Voltage Clamp Electrophysiology | IC50 | 0.6 nM | [5][7] |

Table 2: Lethal Concentration (LC50) and Lethal Dose (LD50) Values of this compound for Target Insect Species

| Species | Life Stage | Assay Method | Parameter | Value | Reference |

| Nilaparvata lugens (Brown Planthopper) | 3rd Instar Nymph | Rice Seedling Dip | LC50 | 0.150 mg/L | [10] |

| Nilaparvata lugens (Brown Planthopper) | Adult | Topical Application | LD50 | 0.094 ng/insect | [10] |

| Sogatella furcifera (White-backed Planthopper) | 3rd Instar Nymph | Rice Seedling Dip | LC50 | 0.042 mg/L | [10] |

| Sogatella furcifera (White-backed Planthopper) | Adult | Topical Application | LD50 | 0.026 ng/insect | [10] |

| Laodelphax striatellus (Small Brown Planthopper) | 3rd Instar Nymph | Rice Seedling Dip | LC50 | 0.024 mg/L | [10] |

| Laodelphax striatellus (Small Brown Planthopper) | 3rd Instar Nymph (F0 generation) | Rice Seedling Dip | LC50 | 0.443 µg/mL | [5] |

| Laodelphax striatellus (Small Brown Planthopper) | 3rd Instar Nymph (F4 generation, selected) | Rice Seedling Dip | LC50 | 5.682 µg/mL | [5] |

| Laodelphax striatellus (Small Brown Planthopper) | Adult | Topical Application | LD50 | 0.032 ng/insect | [10] |

Metabolism and Resistance Mechanisms

The development of insecticide resistance is a significant concern in pest management. For this compound, the primary mechanism of resistance identified in target insects is enhanced metabolic detoxification, particularly through the action of cytochrome P450 monooxygenases (P450s).[6]

Studies on Laodelphax striatellus have shown that continuous selection with this compound can lead to the development of resistance.[6] In resistant strains, the activity of P450s is significantly increased.[6] The use of P450 inhibitors, such as piperonyl butoxide (PBO), can synergize the toxicity of this compound in these resistant populations, further confirming the role of P450s in detoxification.[6]

Importantly, no cross-resistance has been observed between this compound and several neonicotinoid insecticides in resistant strains of L. striatellus, highlighting its utility in managing resistance to other nAChR-targeting insecticides.[6]

Experimental Protocols

This section provides an overview of the methodologies used to generate the toxicological data presented in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (this compound) to a specific receptor (nAChR) by measuring its ability to displace a known radiolabeled ligand.

Protocol Overview:

-

Membrane Preparation: Homogenize insect tissues (e.g., heads of Myzus persicae) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the nAChRs.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]imidacloprid) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separate the bound from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the effect of a compound on the function of ion channels, such as the nAChR, expressed in a heterologous system like Xenopus oocytes or in isolated insect neurons.

Protocol Overview:

-

Neuron Dissociation/Oocyte Preparation: Isolate and culture neurons from the target insect (e.g., Periplaneta americana) or prepare Xenopus oocytes for injection with cRNA encoding the nAChR subunits.

-

Recording Setup: Place the prepared cell under a microscope and impale it with two microelectrodes, one for voltage clamping and the other for current recording.

-

Compound Application: Apply acetylcholine (the agonist) to elicit a current through the nAChRs. Then, co-apply acetylcholine with varying concentrations of this compound.

-

Data Acquisition: Record the changes in the ion current in response to the application of the compounds.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the acetylcholine-induced current (IC50).

Rice Seedling Dip Bioassay

This is a common method for evaluating the toxicity of insecticides to sap-sucking insects that feed on rice.

Protocol Overview:

-

Insect Rearing: Maintain a healthy, susceptible population of the target insect species (e.g., Nilaparvata lugens).

-

Insecticide Dilution: Prepare a series of dilutions of this compound in water containing a surfactant.

-

Seedling Treatment: Dip rice seedlings into the respective insecticide solutions for a specified period (e.g., 30 seconds).

-

Exposure: Place the treated seedlings into test containers and introduce a known number of insects (e.g., 20 third-instar nymphs) into each container.

-

Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after exposure.

-

Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Insect Resistance Selection Protocol

This protocol is designed to select for and characterize insecticide resistance in a laboratory population of insects.

Cytochrome P450 Monooxygenase Activity Assay

This biochemical assay measures the activity of P450 enzymes, which are often involved in insecticide metabolism and resistance.

Protocol Overview:

-

Enzyme Preparation: Homogenize insect samples (e.g., whole bodies or specific tissues) in a buffer and centrifuge to obtain a microsomal fraction or a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, a substrate (e.g., p-nitroanisole or 7-ethoxycoumarin), and a source of NADPH (a necessary cofactor for P450 activity).

-

Incubation: Incubate the reaction mixture at a specific temperature for a set period.

-

Reaction Termination: Stop the reaction by adding a quenching agent.

-

Product Quantification: Measure the amount of product formed by the enzymatic reaction, often using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the enzyme activity, typically expressed as the amount of product formed per minute per milligram of protein.

Sublethal Effects

Exposure of insects to sublethal concentrations of this compound can have significant impacts on their biology and behavior. Studies on Laodelphax striatellus have shown that exposure to sublethal doses can negatively affect population development and the activities of detoxification enzymes.[6] In Nilaparvata lugens, sublethal concentrations of this compound have been observed to inhibit feeding activities, primarily by prolonging the duration of non-penetration and shortening the duration of phloem sap ingestion.[9][11] These sublethal effects can contribute to the overall efficacy of the insecticide in controlling pest populations.

Conclusion

This compound is a potent and valuable insecticide with a novel mode of action that makes it particularly effective against sap-sucking insect pests, including those resistant to other insecticide classes. Its mechanism as an nAChR antagonist provides a distinct advantage in insecticide resistance management strategies. The quantitative toxicity data demonstrates its high efficacy at low concentrations. While metabolic resistance mediated by cytochrome P450 monooxygenases is a potential challenge, the lack of cross-resistance with neonicotinoids underscores its importance in modern integrated pest management (IPM) programs. Further research into the sublethal effects and the continued monitoring of resistance development in field populations will be crucial for the long-term sustainable use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation and optimization of the protocols for measuring cytochrome P450 activity in aphids | bioRxiv [biorxiv.org]

- 3. Mode of action of this compound: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irac-online.org [irac-online.org]

- 5. Sublethal Effects of this compound on Biological Traits and Detoxification Enzyme Activities in the Small Brown Planthopper Laodelphax striatellus (Hemiptera: Delphacidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance selection of this compound in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sublethal Effects of this compound on Biological Traits and Detoxification Enzyme Activities in the Small Brown Plant… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Sublethal Effects of Triflumezopyrim on Insect Behavior and Physiology

Abstract

Triflumezopyrim is a novel mesoionic insecticide highly effective against various sap-sucking insect pests, particularly rice planthoppers.[1] Its primary mode of action is the inhibition of the nicotinic acetylcholine receptor (nAChR), which distinguishes it from neonicotinoid agonists.[2][3] While its lethal effects are well-documented, exposure to sublethal concentrations can induce a range of significant, non-lethal effects on insect behavior and physiology. These sublethal effects, including altered feeding behavior, impaired reproduction, and modified gene expression, are critical for understanding the full scope of its impact on pest populations and for developing sustainable integrated pest management (IPM) strategies. This technical guide provides an in-depth analysis of these sublethal effects, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying physiological pathways.

Core Physiological Mechanism of Action

This compound belongs to the mesoionic class of insecticides and functions as an inhibitor of the insect nicotinic acetylcholine receptor (nAChR).[4] Unlike neonicotinoids that act as agonists and cause overexcitation, this compound binds to the orthosteric site of the nAChR, competitively blocking the binding of the neurotransmitter acetylcholine.[2][3][5] This inhibition disrupts normal neural signaling, leading to a state of lethargy and poisoning in the target insect.[5] Voltage clamp studies on dissociated neurons from Periplaneta americana (American cockroach) demonstrated that this compound inhibits nAChR currents with an IC50 of 0.6 nM, showcasing its potent inhibitory action.[3] This unique mechanism is effective against insect populations that have developed resistance to other insecticides, including neonicotinoids.[3]

Sublethal Effects on Insect Behavior

Sublethal exposure to this compound profoundly alters key insect behaviors, particularly those related to feeding and locomotion, which are essential for survival and population growth.

Feeding Behavior

One of the most significant sublethal effects of this compound is the potent inhibition of feeding.[6] Studies on major rice pests like the brown planthopper (Nilaparvata lugens) and the white-backed planthopper (Sogatella furcifera) show that the insecticide causes rapid cessation of feeding.[6][7] This effect is primarily achieved by prolonging the non-penetration (NP) period, where the insect's stylet is not inserted into the plant tissue, and significantly shortening the duration of phloem sap ingestion.[6][7][8]

Data Presentation: Effects on Planthopper Feeding Behavior

The following table summarizes quantitative data from Electropenetrography (EPG) studies, which electronically monitor insect feeding activities on plants.

| Species | Concentration | Effect on Non-Penetration (NP) Duration | Effect on Phloem Sap Ingestion Duration | Reference |

| Nilaparvata lugens | LC50 & LC90 | Increased by 105.3% to 333.7% | Decreased by 37.2% to 77.7% | [6][7] |

| Sogatella furcifera | LC50 & LC90 | Significantly prolonged | Significantly shortened | [6] |

Experimental Protocol: Electropenetrography (EPG)

EPG is a critical technique for studying the feeding behavior of piercing-sucking insects. The protocol involves the following key steps:

-

Insect Preparation: An insect is immobilized, and a fine gold wire (typically 15-20 µm in diameter) is attached to its dorsum using conductive silver paint. This wire serves as an electrode.

-

Circuit Completion: The insect is placed on a host plant, and a second electrode is inserted into the plant's soil or stem, completing an electrical circuit that runs through the insect.

-

Data Acquisition: As the insect probes the plant with its stylet, the different activities (e.g., salivation, pathway activities, xylem, and phloem ingestion) create distinct voltage fluctuations. These are amplified by an EPG amplifier and recorded by a data acquisition system.

-

Waveform Analysis: The recorded signals produce characteristic waveforms (e.g., NP for non-penetration, N4 for phloem ingestion) that are analyzed to quantify the duration and frequency of different feeding events.[6][7]

Locomotion and Flight

Sublethal effects on movement are species-dependent. In the red imported fire ant (Solenopsis invicta), sublethal doses of 0.5 µg/ml were found to increase the rate of locomotion and improve grasping ability.[9] Conversely, in the long-winged migratory form of the brown planthopper, sublethal concentrations significantly diminished flight capacity.[10] This impairment is linked to disruptions in energy metabolism, including elevated trehalose levels, reduced trehalase activity, and a decrease in available energy sources like glucose and glycogen.[10] Furthermore, TFM exposure led to increased reactive oxygen species (ROS) and apoptosis in the flight muscles, providing a clear physiological basis for the observed reduction in flight performance.[10]

Data Presentation: Effects on Locomotion and Flight

| Species | Concentration | Behavioral Effect | Physiological Correlate | Reference |

| Solenopsis invicta | 0.5 µg/ml | Increased rate of locomotion | Not specified | [9] |

| Solenopsis invicta | 0.2-0.5 µg/ml | Improved grasping ability | Not specified | [9] |

| Nilaparvata lugens | 0.249-0.571 mg/L | Reduced flight performance | Decreased glucose/glycogen; increased ROS in flight muscle | [10] |

Sublethal Effects on Insect Physiology

This compound's impact extends deep into insect physiology, affecting reproduction, development, and the molecular systems that regulate life processes and respond to chemical stressors.

Reproduction and Development

Sublethal concentrations of this compound can significantly inhibit the generational growth and reproductive capacity of pest populations.[5][11] In the small brown planthopper (Laodelphax striatellus), continuous exposure to sublethal doses across generations led to a significant decrease in key life table parameters.

Data Presentation: Effects on L. striatellus Life Table Parameters

The table below shows the impact on population growth parameters in the F5 generation of L. striatellus following sustained sublethal exposure compared to the F0 generation.

| Life Table Parameter | Symbol | Effect in F5 Generation | Implication | Reference |

| Intrinsic Rate of Increase | r | Significantly Decreased | Slower population growth | [5][11] |

| Finite Rate of Increase | λ | Significantly Decreased | Population is shrinking or growing slower | [5][11] |

| Net Reproductive Rate | R₀ | Significantly Decreased | Fewer offspring per female | [5][11] |

| Mean Generation Time | T | Not Significantly Affected | Lifespan not altered | [5][11] |

However, in some cases, the effects can be more complex. For the white-backed planthopper, low-dose application was found to inhibit fecundity in the initial generation but stimulated reproduction after four generations of exposure, suggesting a potential for hormesis or rapid adaptation.[12]

Vitellogenesis and Gene Regulation

The reduction in fecundity is directly linked to this compound's interference with vitellogenesis, the process of yolk protein formation essential for oocyte maturation. Sublethal exposure in L. striatellus was shown to significantly decrease the content of vitellogenin (Vg), the yolk protein precursor, and its corresponding receptor (VgR).[11] This was correlated with a marked downregulation in the relative expression of the Vg and VgR genes.[5][11] This provides a clear molecular mechanism for the observed reproductive inhibition.

Detoxification and Stress Response

Insects respond to chemical stressors by upregulating detoxification enzymes. Following exposure to this compound, resistant or continuously exposed strains of L. striatellus exhibit significantly increased activity of key enzyme families.[5][13] Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, carboxylesterases (CarEs) appear to be major contributors to the metabolic resistance against this compound.[4][14] Glutathione S-transferase (GST) activity has also been observed to increase.[5][11] This enzymatic response is a critical factor in the development of resistance within pest populations.

Data Presentation: Changes in Detoxification Enzyme Activity

| Insect Species | Enzyme System | Observed Effect | Reference |

| Laodelphax striatellus (F5 Gen) | Glutathione S-Transferase (GST) | Activity significantly higher than F0 | [5][11] |

| Laodelphax striatellus (F5 Gen) | Cytochrome P450 (P450) | Activity significantly higher than F0 | [5][11] |

| Laodelphax striatellus (Resistant Strain) | Cytochrome P450 (P450) | Markedly increased activity | [14] |

| Laodelphax striatellus (Resistant Strain) | Carboxylesterase (CarE) | Markedly increased activity | [14] |

Experimental Protocol: Detoxification Enzyme Activity Assays

Enzyme activity is typically measured in vitro using spectrophotometry on protein extracts from insect tissues.

-

Enzyme Extraction: A specific number of insects (e.g., 30 nymphs) are homogenized in a chilled phosphate buffer solution. The homogenate is then centrifuged at high speed (e.g., 10,000 g) at 4°C. The resulting supernatant contains the crude enzyme solution.[14]

-

P450 Activity: P450 activity is often measured using a model substrate like p-nitroanisole. The rate of its O-demethylation, which produces p-nitrophenol, is measured by the change in absorbance at a specific wavelength (e.g., 405 nm).

-

GST Activity: GST activity is commonly determined using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The rate of conjugation of CDNB with glutathione is monitored by the increase in absorbance at 340 nm.

-

CarE Activity: Carboxylesterase activity is measured using a substrate like α-naphthyl acetate. The hydrolysis of the substrate produces α-naphthol, which reacts with a dye (e.g., Fast Blue B salt) to form a colored product whose absorbance can be measured (e.g., at 600 nm).

-

Protein Quantification: Total protein content in the supernatant is determined using a method like the Bradford assay to standardize enzyme activity per milligram of protein.

Conclusion

The sublethal effects of this compound on insect behavior and physiology are extensive and significant. Its primary mode of action as an nAChR inhibitor translates into potent anti-feedant properties that can control pest populations even at non-lethal doses. Furthermore, its ability to disrupt reproductive physiology by downregulating key genes involved in oocyte development highlights a critical pathway for population suppression. However, the induction of detoxification enzyme systems like P450s underscores a tangible risk for the evolution of metabolic resistance. A comprehensive understanding of these sublethal impacts is paramount for researchers and pest management professionals to deploy this compound effectively, manage resistance, and accurately assess its ecological footprint.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of this compound: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Resistance selection of this compound in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism [frontiersin.org]

- 5. Sublethal Effects of this compound on Biological Traits and Detoxification Enzyme Activities in the Small Brown Planthopper Laodelphax striatellus (Hemiptera: Delphacidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. Seed Coating with this compound Induces the Rice Plant’s Defense and Inhibits the Brown Planthopper’s Feeding Behavior [mdpi.com]

- 9. Effects of maximum residue limit of this compound exposure on fitness of the red imported fire ant Solenopsis invicta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced changes in the flight ability and energy metabolism of the brown planthopper, Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sublethal Effects of this compound on Biological Traits and Detoxification Enzyme Activities in the Small Brown Planthopper Laodelphax striatellus (Hemiptera: Delphacidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproductive Outbreaks of Sogatella furcifera Mediated by Overexpression of the Nuclear Receptor USP under Pressure from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sublethal Effects of this compound on Biological Traits and Detoxification Enzyme Activities in the Small Brown Planthopper Laodelphax striatellus (Hemiptera: Delphacidae) [frontiersin.org]

- 14. Resistance selection of this compound in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

metabolic pathways of Triflumezopyrim in insects and the environment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumezopyrim is a novel mesoionic insecticide that effectively controls a range of sucking insect pests, particularly in rice. Its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) at a site distinct from neonicotinoids, makes it a valuable tool for insecticide resistance management.[1] Understanding the metabolic fate of this compound in target insects and its degradation pathways in the environment is crucial for assessing its efficacy, predicting potential resistance mechanisms, and ensuring its environmental safety. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of this compound in insects and its degradation in the environment, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Metabolic Pathways in Insects

The metabolism of this compound in insects is a critical factor influencing its toxicity and the development of resistance. The primary detoxification mechanisms involve enzymatic transformations, primarily mediated by cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarEs).

Key Metabolic Reactions

The metabolic transformation of this compound in insects involves several key reactions, including hydroxylation, oxidation, and hydrolysis. These reactions are catalyzed by detoxification enzymes, leading to the formation of more polar and readily excretable metabolites.

-

Cytochrome P450 (P450) Mediated Metabolism: P450s are a major family of enzymes involved in the oxidative metabolism of a wide range of xenobiotics, including insecticides. In the case of this compound, P450s are implicated in the development of resistance in some insect populations.[2] The overexpression of specific P450 genes can lead to enhanced metabolism of the insecticide, reducing its effective concentration at the target site.[2] Key P450-mediated reactions likely include hydroxylation of the aromatic rings and oxidation of the pyrimidine and pyridine moieties.

-

Carboxylesterase (CarE) Mediated Metabolism: Carboxylesterases are another important group of detoxification enzymes that catalyze the hydrolysis of ester and amide linkages. While the exact role of CarEs in this compound metabolism is still under investigation, increased CarE activity has been associated with resistance to this insecticide in some studies, suggesting a potential role in its detoxification.[2]

Proposed Metabolic Pathway in Insects

Based on the identified metabolites in related studies and the known functions of detoxification enzymes, a proposed metabolic pathway for this compound in insects is presented below. The initial steps likely involve oxidation by P450s, followed by potential hydrolysis and conjugation reactions for excretion.

Figure 1: Proposed metabolic pathway of this compound in insects.

Environmental Fate and Degradation Pathways

The environmental fate of this compound is determined by its persistence and degradation in various environmental compartments, including soil, water, and sediment. The primary degradation pathways are photolysis and microbial metabolism.

Abiotic Degradation

-

Photolysis: this compound is susceptible to degradation by sunlight. Aqueous photolysis is a significant route of degradation, with half-lives estimated at 2-3 days. A major photolysis product identified is IN-RUB93, which can be formed at levels up to 66-85%. Soil surface photolysis also occurs, with an estimated half-life of 12 days.

-

Hydrolysis: this compound is stable to hydrolysis under simulated processing conditions at pH 4, 5, and 6 at elevated temperatures.

Biotic Degradation

-

Aerobic Soil Metabolism: In aerobic soil, this compound undergoes moderate degradation with estimated half-lives ranging from 53 to 133 days.[3] Significant mineralization to CO2 occurs over time. Several metabolites have been identified in aerobic soil metabolism studies, including IN-RPD47, IN-SBY68, IN-SBV06, and IN-RPA16, although they are generally found at low percentages of the applied radioactivity.

-

Aquatic Metabolism: In water/sediment systems, degradation is faster under irradiated conditions (half-lives of 33-36 days) compared to dark conditions (half-lives of 283-320 days).

Proposed Environmental Degradation Pathway

The following diagram illustrates the proposed degradation pathways of this compound in the environment, integrating both abiotic and biotic processes.

Figure 2: Proposed environmental degradation pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolism and degradation of this compound.

Table 1: Half-lives of this compound in Environmental Compartments

| Environmental Compartment | Condition | Half-life (days) | Reference |

| Soil Surface | Photolysis | 12 | [4] |

| Aqueous | Photolysis | 2-3 | [5] |

| Aerobic Soil | Various soils | 53-133 | [3] |

| Water/Sediment System | Dark | 283-320 | [5] |

| Water/Sediment System | Irradiated | 33-36 | [5] |

Table 2: Major Metabolites and Degradation Products of this compound

| Metabolite/Product ID | Chemical Name | Matrix | Maximum Observed Level (% of Applied Radioactivity) | Reference |

| IN-RUB93 | Not specified | Aqueous Photolysis | 66-85 | [5] |

| IN-RPD47 | Not specified | Paddy Soil | 3 | [4] |

| IN-SBY68 | Not specified | Field Soil | 8 | [4] |

| IN-SBV06 | Not specified | Field Soil | 3 | [4] |

| IN-RPA16 | Not specified | Field Soil | Not specified | [4] |

| IN-R6U70 | 3-[4-hydroxy-3-(trifluoromethyl)phenyl]-1-(pyrimidin-5-ylmethyl)pyrido[1,2-a]pyrimidine-1,3-dione | Rat Faeces | 14-27 | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound metabolism and environmental fate.

Protocol 1: In Vitro Insect Metabolism Study

Objective: To investigate the metabolism of this compound by insect detoxification enzymes (P450s and CarEs).

Workflow:

Figure 3: Workflow for in vitro insect metabolism study.

Methodology:

-

Enzyme Preparation:

-

Homogenize insect tissues (e.g., midgut, fat body) in a suitable buffer.

-

For P450 studies, isolate microsomes by differential centrifugation.

-

For CarE studies, prepare a cytosolic fraction.

-

Determine protein concentration of the enzyme preparations.

-

-

Incubation:

-

Incubate the enzyme preparation with this compound at a defined concentration.

-

For P450 assays, include NADPH as a cofactor.

-

Incubate at an optimal temperature for a specific time course.

-

Include control incubations without the enzyme or cofactor.

-

-

Metabolite Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

Extract the metabolites from the incubation mixture.

-

Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][6][7][8]

-

Identify and quantify metabolites by comparing their retention times and mass spectra with those of authentic standards.

-

Protocol 2: Environmental Fate Study (Aerobic Soil Metabolism)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Workflow:

Figure 4: Workflow for aerobic soil metabolism study.

Methodology:

-

Soil Preparation:

-

Collect and characterize representative soil types.

-

Sieve the soil and adjust the moisture content to a specified level.

-

-

Application and Incubation:

-

Apply radiolabeled (e.g., ¹⁴C) this compound to the soil samples.

-

Incubate the treated soil in the dark at a constant temperature under aerobic conditions, ensuring adequate air exchange.

-

-

Sampling and Extraction:

-

Collect soil samples at various time intervals.

-

Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixtures).

-

-

Analysis:

-

Analyze the extracts by radio-HPLC to quantify the parent compound and its metabolites.

-

Identify the structure of the metabolites using LC-MS/MS.

-

Determine the amount of non-extractable residues and mineralization to ¹⁴CO₂.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) of this compound in soil.

-

Elucidate the degradation pathway based on the identified metabolites.

-

Conclusion

This technical guide has provided a detailed overview of the metabolic pathways of this compound in insects and its degradation in the environment. The primary routes of insect metabolism involve P450-mediated oxidation and potential carboxylesterase-mediated hydrolysis. In the environment, this compound degrades through photolysis and microbial metabolism, with several identified degradation products. The provided quantitative data, pathway diagrams, and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important insecticide. Further research is warranted to fully elucidate the specific enzymes involved in insect metabolism and to further characterize the environmental fate of its major degradation products.

References

- 1. Ecotoxicological insights into the effects of this compound on P. fuscipes fitness, detoxification pathways, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Residual this compound Insecticide in Agricultural Products through a Modified QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Risk Assessment of this compound and Imidacloprid in Rice through an Evaluation of Residual Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

history and development of Triflumezopyrim by DuPont

An In-depth Technical Guide on the History and Development of Triflumezopyrim by DuPont

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, marketed by DuPont as Pyraxalt™, is a novel mesoionic insecticide that represents a significant advancement in the control of piercing-sucking insect pests, particularly in rice.[1][2] Its unique mode of action and effectiveness against insect populations resistant to existing insecticides make it a critical tool for modern crop protection.[1][3] This technical guide provides a comprehensive overview of the history, development, mode of action, and key technical data related to this compound.

History and Discovery

The discovery of this compound originated from a fungicide discovery program at DuPont Crop Protection.[3] During the synthesis of pyridopyrimidinone lead compounds for fungicides, a more polar, yellow by-product was often observed.[3] This by-product, a mesoionic compound, was found to possess weak insecticidal activity.[1] This serendipitous discovery led to an optimization program that ultimately resulted in the identification of this compound, a highly potent insecticide.[2] this compound is the first commercialized insecticide from the mesoionic class.[4][5] DuPont filed a PCT patent application for this compound, then codenamed DPX-RAB55, on December 22, 2011.[6] It was first registered in China, Korea, and the Philippines in 2016, with the commercial product Pyraxalt™ 10% SC being launched in China in 2017.[2]

Chemical Synthesis

The synthesis of this compound involves the preparation of two key intermediates: N-(5-pyrimidinyl)methyl-2-pyridinamine and 2-[3-(trifluoromethyl)phenyl]malonic acid.[6] Several synthetic routes have been developed.[7]

One common route involves the condensation of 2-aminopyridine with 5-formylpyrimidine, followed by reduction with sodium borohydride to yield N-(5-pyrimidinyl)methyl-2-pyridinamine.[6] The second intermediate, 2-[3-(trifluoromethyl)phenyl]malonic acid, can be prepared by coupling m-trifluoromethyl iodobenzene with dimethyl malonate, followed by hydrolysis.[6] These intermediates are then used in a cyclization reaction to form the final this compound molecule.[8] Alternative, more efficient processes have been developed to improve yield and reduce environmental impact, including continuous flow synthesis methods.[7][8]

Mode of Action

This compound targets the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for nerve signal transmission.[1][3] Unlike neonicotinoid insecticides which act as agonists of the nAChR, this compound is an inhibitor.[1][4] It binds competitively to the orthosteric site of the nAChR, the same binding site as the natural ligand acetylcholine.[4][6] This binding inhibits the receptor, preventing nerve impulses and leading to a rapid and prolonged cessation of feeding and other physiological behaviors in susceptible insects, ultimately causing death.[4][6] This inhibitory action is distinct from other IRAC Group 4 insecticides.[4]

dot

Figure 1. Signaling pathway of nAChR and the inhibitory action of this compound.

Biological Activity and Efficacy

This compound exhibits exceptional insecticidal activity against a range of Hemiptera and some Lepidoptera pests.[9] It is particularly effective against rice hoppers, including the brown planthopper (Nilaparvata lugens) and the white-backed planthopper (Sogatella furcifera), which have developed resistance to neonicotinoids like imidacloprid.[1][4]

Quantitative Efficacy Data

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Myzus persicae (Green Peach Aphid) | 43 nM | [4] |

| Inhibitory Concentration (IC50) | Periplaneta americana (American Cockroach) neurons | 0.6 nM | [4] |

| Lethal Dose (LD50) | Periplaneta americana (American Cockroach) | 0.5 nmol/g (injection) | [3] |

| Lethal Concentration (LC50) | Nilaparvata lugens (Brown Planthopper) field populations (2015-2018, China) | 0.05 - 0.29 mg/L | [10] |

| Lethal Concentration (LC50) | Nilaparvata lugens (susceptible) | 0.280 ppm | [11] |

| Lethal Concentration (LC50) | Aphis craccivora | 2.43 µg/mL | [12] |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing company. However, based on published research, key experimental approaches can be summarized.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to the nAChR.

-

Methodology: Membranes prepared from a target insect, such as the aphid Myzus persicae, are incubated with a radiolabeled ligand (e.g., ³H-imidacloprid) and varying concentrations of this compound. The displacement of the radioligand by this compound is measured to calculate the Ki value.[4]

Electrophysiology (Voltage Clamp)

-

Objective: To measure the inhibitory effect of this compound on nAChR currents.

-

Methodology: Dissociated neurons from an insect like the American cockroach (Periplaneta americana) are voltage-clamped. Acetylcholine is applied to elicit nAChR currents, and then co-applied with this compound to measure the inhibition of these currents and determine the IC50 value.[4]

dot

Figure 2. Experimental workflow for characterizing this compound's activity.

Toxicology and Environmental Profile

This compound has a favorable environmental profile with low impact on many non-target organisms, including pollinators.[3]

Mammalian Toxicology

Toxicological studies in mammals have been conducted to assess the safety of this compound.

| Study Type | Species | Key Findings | NOAEL | Reference |

| Two-generation study | Rat | Decreased body weight, body weight gain, and feed consumption at higher doses. | 500 ppm (equivalent to 35 mg/kg bw per day) for parental toxicity. | [13] |

| Developmental toxicity | Rat | Incomplete ossification of the parietal skull in fetuses at a high dose (200 mg/kg/day) without maternal toxicity. | 50 mg/kg bw per day for embryo/fetal toxicity. | [13] |

| Developmental toxicity | Rabbit | Lower maternal body weight gain and feed intake at the highest dose. | 250 mg/kg bw per day for maternal toxicity; 500 mg/kg bw per day for embryo/fetal toxicity. | [13] |

| Acute neurotoxicity | Rat | Reductions in body temperature and motor activity at high doses. | 100 mg/kg bw. | [13] |

The most common adverse effect observed across the toxicological database was a decrease in body weight in rats and dogs following subchronic and chronic exposures.[14] this compound is considered unlikely to pose a carcinogenic risk to humans at dietary exposure levels.[13]

Ecotoxicology

Studies on beneficial arthropods have shown that this compound has a good safety profile for many natural enemies of rice pests. It was found to be harmless to the parasitoid Anagrus nilaparvatae and the predators Cyrtorhinus lividipennis and Paederus fuscipes.[15] It is also generally harmless to many predatory spiders.[15]

Resistance Management

While this compound is effective against insects resistant to other insecticides, the potential for resistance development exists. Laboratory selection studies have shown that insects like the small brown planthopper (Laodelphax striatellus) can develop resistance to this compound after continuous exposure over multiple generations.[16][17] However, there is generally no cross-resistance observed between this compound and neonicotinoids or other classes of insecticides.[16][17] This makes this compound a valuable tool for rotation programs in insecticide resistance management (IRM).

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mode of action of this compound: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new benchmark for rice planthopper control – this compound | [engebiotech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mesoionic insecticides: a novel class of insecticides that modulate nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current susceptibilities of brown planthopper Nilaparvata lugens to this compound and other frequently used insecticides in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

- 14. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 15. Selective toxicity of the mesoionic insecticide, this compound, to rice planthoppers and beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Resistance selection of this compound in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism [frontiersin.org]

- 17. Resistance selection of this compound in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Triflumezopyrim Bioassays on Nilaparvata lugens

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting Triflumezopyrim bioassays on the brown planthopper (Nilaparvata lugens), a significant pest of rice. The primary method detailed is the rice stem dipping bioassay, a widely accepted technique for evaluating the efficacy of systemic and contact insecticides against this insect. These guidelines are intended to ensure the reproducibility and accuracy of susceptibility testing, which is crucial for resistance monitoring and the development of effective pest management strategies.

Introduction

This compound is a novel mesoionic insecticide that provides excellent control of hopper species in rice, including populations of Nilaparvata lugens that have developed resistance to other insecticides like neonicotinoids.[1][2] Its distinct mode of action involves the inhibition of the nicotinic acetylcholine receptor (nAChR), which differs from the agonistic action of other insecticides in the IRAC Group 4.[1] Accurate assessment of the susceptibility of N. lugens populations to this compound is essential for proactive resistance management. The rice stem dipping bioassay is a reliable method for determining the lethal concentrations (e.g., LC50) of this compound against this pest.[2][3][4]

Experimental Protocols

Rearing of Nilaparvata lugens

A healthy and homogenous population of N. lugens is critical for reliable bioassay results.

-

Insect Colony: Establish and maintain a laboratory colony of N. lugens on susceptible rice seedlings, such as the TN1 variety.[5][6] The colony should be kept in rearing cages under controlled environmental conditions (27 ± 1°C, 70-80% relative humidity, and a 16h light/8h dark photoperiod).[7]

-

Synchronization: To obtain insects of a uniform age for the bioassay, synchronize the rearing process. The use of 3rd instar nymphs is common for this type of bioassay.[2][8]

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of technical-grade this compound in an appropriate solvent, such as acetone or N,N-dimethylformamide.[7]

-

Serial Dilutions: From the stock solution, prepare a series of at least five serial dilutions using water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the rice stems.[7][8] The concentration range should be chosen to produce mortality rates between 10% and 90%.

-

Control: A control solution containing only the solvent and surfactant in water should be prepared.

Rice Stem Dipping Bioassay

This method evaluates the toxicity of the insecticide through both contact and ingestion.

-

Rice Seedling Preparation: Use rice seedlings that are approximately 30 days old.[8]

-

Dipping: Bundle three rice stems together and immerse them in the respective this compound dilutions or the control solution for 30 seconds.[7][8]

-

Drying: Allow the treated rice stems to air-dry at room temperature.[7][8]

-

Insect Introduction: Place the air-dried, treated rice stems into a suitable container, such as a plastic cup or glass vial. Introduce a cohort of 15-30 synchronized 3rd instar nymphs of N. lugens into each container.[7][9]

-

Incubation: Maintain the bioassay units under the same controlled conditions as the insect rearing.

-

Mortality Assessment: Record insect mortality at specific time intervals, typically 24, 48, 72, and up to 120 hours post-treatment.[7][10] An insect is considered dead if it does not move when gently prodded with a fine brush.[9]

Data Presentation

The following tables summarize the reported lethal concentration (LC50) and lethal dose (LD50) values of this compound against Nilaparvata lugens from various studies.

Table 1: Lethal Concentration (LC50) of this compound against Nilaparvata lugens Nymphs (Rice Stem Dipping Method)

| LC50 (mg/L or ppm) | Insect Stage | Population/Strain | Reference |

| 0.150 mg/L | 3rd Instar Nymphs | Susceptible Strain | [2] |

| 0.064 mg/L | 3rd Instar Nymphs | Susceptible Strain (Pyraxalt™ 10% SC) | [2] |

| 0.280 ppm | Not specified | Susceptible Population | [3][4] |

| 0.280 - 0.848 ppm | Not specified | Four populations from Tamil Nadu | [3][4] |

| 0.123 - 0.268 mg/L | Not specified | Nine populations from Southern India | [3] |

| 0.05 - 0.29 mg/L | Not specified | Field populations in China (2015-2018) | [11] |

Table 2: Lethal Dose (LD50) of this compound against Nilaparvata lugens Adults (Topical Application Method)

| LD50 (ng/individual) | Insect Stage | Population/Strain | Reference |

| 0.094 ng/individual | Adults | Susceptible Strain | [2] |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mode of action of this compound on the insect nicotinic acetylcholine receptor.

Experimental Workflow for this compound Bioassay

Caption: Workflow for the rice stem dipping bioassay with this compound.

References

- 1. Mode of action of this compound: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sasapjas.org [sasapjas.org]

- 6. Unveiling Nilaparvata lugens Stål Genes Defining Compatible and Incompatible Interactions with Rice through Transcriptome Analysis and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. redalyc.org [redalyc.org]

- 10. delphacid.s3.amazonaws.com [delphacid.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

Formulation of Triflumezopyrim for Controlled Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of Triflumezopyrim, a mesoionic insecticide. The information is intended to guide researchers in preparing and utilizing this compound for controlled laboratory studies, ensuring accuracy and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for its effective formulation in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃F₃N₄O₂ | [1] |

| Molecular Weight | 398.34 g/mol | [1][2] |

| Physical State | Solid, yellow powder | [3] |

| Water Solubility | 0.23 ± 0.01 g/L (20 °C) | [3] |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| N,N-dimethylformamide | 377.62 | [3] |

| Acetonitrile | 65.87 - 91.53 | [3][4] |

| Dichloromethane | 76.07 | [3] |

| Acetone | 71.85 | [3][4] |

| Ethyl acetate | 14.65 | [3] |

| Methanol | 7.65 | [3] |

| n-Octanol | 1.059 | [3] |

| o-Xylene | 0.702 | [3] |

| n-Hexane | 0.0005 | [3] |

| Log P (octanol/water) | 1.23 - 1.26 (pH 4-9) | [3] |

| Stability | Stable in acetonitrile solution for up to 48 hours at room temperature.[5] Store stock solutions in the dark at 4°C.[4] |

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Inhibition

This compound acts as an antagonist at the orthosteric site of the nicotinic acetylcholine receptor (nAChR) in insects.[5][6][7] This is distinct from neonicotinoid insecticides, which are nAChR agonists.[6][8] The inhibitory action of this compound is rapid and prolonged, leading to a desensitized state of the receptor and causing lethargic paralysis in target insects.[5][6][9]

Caption: this compound's inhibitory action on the nicotinic acetylcholine receptor.

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for obtaining reliable experimental data.

Protocol 3.1.1: Preparation of a 10 mM this compound Stock Solution in Acetonitrile

-

Weighing: Accurately weigh 3.98 mg of this compound (purity ≥ 98%) using an analytical balance.

-

Dissolution: Transfer the weighed this compound into a 1 mL volumetric flask.

-